molecular formula C15H11FO5 B6406145 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid CAS No. 1261904-19-1

3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6406145
CAS No.: 1261904-19-1
M. Wt: 290.24 g/mol
InChI Key: VAQAAHSZAYQDPC-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the functionalization of a pre-existing aromatic compound through electrophilic aromatic substitution, followed by the introduction of the carboxylic acid and methoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the carboxylic acid, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects, making the compound valuable for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 3-Fluoro-4-(4,4,5,5-tetramethyl)-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and applications in various fields.

Properties

IUPAC Name

3-(4-carboxy-3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-9(3-2-4-11(13)15(19)20)8-5-6-10(14(17)18)12(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQAAHSZAYQDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690934
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-19-1
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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